1,7-Dichloroheptan-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60201. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

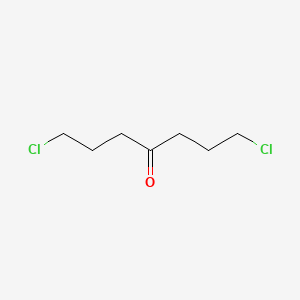

Structure

3D Structure

Properties

IUPAC Name |

1,7-dichloroheptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Cl2O/c8-5-1-3-7(10)4-2-6-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKUIKDAPAUGBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)CCCCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289298 | |

| Record name | 1,7-dichloroheptan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40624-07-5 | |

| Record name | 40624-07-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-dichloroheptan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-Dichloro-heptan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,7-dichloroheptan-4-one chemical properties and structure

An In-depth Technical Guide to 1,7-Dichloroheptan-4-one: Properties, Synthesis, and Applications

Abstract

This compound is a bifunctional organohalogen compound of significant interest to the chemical research and pharmaceutical development sectors. Its unique molecular architecture, featuring a central ketone and two terminal primary alkyl chlorides, renders it a highly versatile synthetic intermediate. This guide provides a comprehensive overview of its chemical and physical properties, details established synthetic protocols, explores its reactivity, and highlights its applications as a precursor for more complex molecular structures, particularly in the synthesis of heterocyclic compounds. Safety and handling considerations are also discussed to ensure its proper use in a laboratory setting.

Introduction

In the field of organic synthesis, the strategic design of building blocks is paramount for the efficient construction of complex target molecules. This compound (CAS No. 40624-07-5) emerges as a pivotal intermediate, offering multiple reactive sites for a variety of chemical transformations.[1] The presence of a ketone carbonyl group, flanked by two propyl chains each terminating in a reactive chlorine atom, provides a unique combination of functionalities.[2] This structure allows for sequential or simultaneous reactions, including nucleophilic substitutions at the chlorinated carbons and a wide range of carbonyl chemistry.[3] Consequently, it is a valuable precursor in the synthesis of specialty polymers, flame retardants, and pharmaceutical intermediates.[4] This guide aims to serve as a technical resource for researchers and drug development professionals by consolidating the known properties, synthetic routes, and chemical behavior of this versatile compound.

Molecular Structure and Physicochemical Properties

This compound is a seven-carbon aliphatic chain with chlorine atoms at the C1 and C7 positions and a ketone functional group at C4.[2][4] This symmetrical arrangement of functional groups is key to its utility in synthesis. At room temperature, it is typically a colorless to pale yellow or beige liquid with a pungent odor.[4] It is sparingly soluble in water but miscible with many common organic solvents like chloroform, methanol, ethanol, and acetone.[4][5]

Structural Representation

The structure of this compound allows for significant conformational flexibility due to the six rotatable bonds in its carbon backbone.[4]

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The key quantitative properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 40624-07-5 | [4][6][7] |

| Molecular Formula | C₇H₁₂Cl₂O | [2][6][7] |

| Molecular Weight | 183.076 g/mol | [6][7] |

| Appearance | Colorless to pale yellow liquid; may appear beige to brown or black | [2][4][5] |

| Density | ~1.1 g/cm³ | [6] |

| Boiling Point | 264.8 ± 25.0 °C at 760 mmHg | [2][6] |

| Flash Point | 109.5 ± 23.7 °C | [2][6] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [4] |

| Refractive Index | ~1.451 | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like Chloroform and Methanol | [4][5] |

Synthesis Protocols

This compound is not a naturally occurring compound and must be prepared synthetically.[2][4] The primary methods reported involve the chlorination of a precursor ketone or the ring-opening of a cyclic compound.

Synthesis from Dicyclopropyl Ketone

A common and high-yielding laboratory preparation involves the acid-catalyzed ring-opening of dicyclopropyl ketone with hydrogen chloride gas.[5][8] This reaction proceeds by the protonation of the ketone, followed by nucleophilic attack of chloride ions on the strained cyclopropyl rings.

Caption: Synthetic pathway from Dicyclopropyl Ketone.

Experimental Protocol:

-

Charge a round-bottom flask, equipped with a magnetic stirrer and a gas inlet tube, with dicyclopropyl ketone (e.g., 15.00 g, 136.16 mmol).[8]

-

Under an inert atmosphere, pass a 10-fold excess of hydrogen chloride (HCl) gas into the ketone for approximately 30 minutes at 0-20°C.[5][8]

-

Allow the reaction mixture to stir at room temperature for 3 hours.[8]

-

Re-saturate the mixture by passing HCl gas through it again for another 30 minutes.[8]

-

Upon completion (monitored by TLC or GC-MS), a brown, oily crude product is obtained.[8] The reaction typically proceeds with a quantitative crude yield and the product can often be used in subsequent steps without further purification.[5][8]

Causality: The high strain energy of the cyclopropyl rings makes them susceptible to ring-opening reactions under acidic conditions. The HCl serves as both the catalyst (proton source) and the nucleophile (chloride source), leading to the formation of the dichloro-ketone in a single, efficient step.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two reactive chloroalkane termini and the central ketone.[1] This allows for its use as a linchpin in constructing larger, more complex molecules, particularly heterocyclic and bicyclic systems.[2][9]

Nucleophilic Substitution and Cyclization

The terminal chlorine atoms are susceptible to nucleophilic substitution. When a dinucleophile is used, this reactivity can be harnessed for intramolecular cyclization reactions to form rings.[2] For example, reaction with a primary amine can lead to the formation of substituted piperidines or other nitrogen-containing heterocycles, which are common motifs in pharmaceutical compounds.

The general mechanism involves a first nucleophilic substitution (SN2) at one of the primary chlorides, followed by an intramolecular cyclization where the second nucleophilic site attacks the remaining alkyl chloride.

Spectroscopic Characterization

Definitive identification and purity assessment of this compound rely on standard spectroscopic methods.[1][7]

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR spectroscopy would show characteristic multiplets for the methylene protons. The protons alpha to the ketone (C3-H₂ and C5-H₂) would appear as triplets, as would the protons alpha to the chlorines (C1-H₂ and C7-H₂). The protons at C2 and C6 would likely appear as a more complex multiplet.

-

¹³C NMR would show distinct signals for the carbonyl carbon (~208-210 ppm), the chlorinated carbons (~44-45 ppm), and the other methylene carbons in the aliphatic chain.[7]

-

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[7]

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in an aliphatic ketone would be prominent around 1715 cm⁻¹.[7]

Safety and Handling

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.[4][10]

-

Hazards: It is harmful if swallowed (GHS Hazard H302).[7][10][11] It may also cause skin, eye, and respiratory system irritation.[4]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[4][10]

-

First Aid:

-

Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight, strong bases, and oxidizing agents.[4][5] Keep the container tightly sealed.[4]

Trustworthiness of Protocols: The described handling and safety procedures are based on standardized Safety Data Sheets (SDS).[10][11] Adherence to these guidelines is critical for mitigating risk. The synthetic protocol is a validated procedure reported in chemical literature, ensuring reproducibility when followed correctly.[5][8]

Conclusion

This compound stands out as a synthetically valuable and versatile building block. Its bifunctional nature, with a central ketone and two terminal alkyl chlorides, provides chemists with a powerful tool for constructing complex carbocyclic and heterocyclic frameworks.[1][2] A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, enables its effective application in advancing research in organic synthesis, material science, and drug discovery.[3]

References

- This compound 40624-07-5 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/1,7-dichloroheptan-4-one-40624-07-5.html]

- 1,7-Dichloro-4-heptanone | CAS#:40624-07-5 | Chemsrc. [URL: https://www.chemsrc.com/en/cas/40624-07-5_1188435.html]

- This compound: Properties, Synthesis, and Applications as a Versatile Research Chemical - abcr. [URL: https://www.abcr.com/shop/en/1-7-dichloroheptan-4-one]

- 1,7-Dichloro-heptan-4-one | C7H12Cl2O | CID 246749 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/246749]

- This compound 40624-07-5 - Guidechem. [URL: https://www.guidechem.com/product_show-40624-07-5.html]

- This compound Chemical Properties,Uses,Production - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB1137569.htm]

- This compound - LookChem. [URL: https://www.lookchem.com/1-7-Dichloroheptan-4-one/]

- This compound - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/msds/1137569_en.htm]

- 1,7-DICHLORO-HEPTAN-4-ONE - ChemBK. [URL: https://www.chembk.com/en/chem/1,7-DICHLORO-HEPTAN-4-ONE]

- The Multifaceted Applications of this compound in Science and Industry - abcr. [URL: https://www.abcr.com/shop/en/the-multifaceted-applications-of-1-7-dichloroheptan-4-one-in-science-and-industry]

- This compound SDS, 40624-07-5 Safety Data Sheets - Echemi. [URL: https://www.echemi.com/sds/1-7-dichloroheptan-4-one-cas-40624-07-5.html]

- Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues - MDPI. [URL: https://www.mdpi.com/1420-3049/27/1/229]

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. 1,7-Dichloro-4-heptanone | CAS#:40624-07-5 | Chemsrc [chemsrc.com]

- 7. 1,7-Dichloro-heptan-4-one | C7H12Cl2O | CID 246749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 40624-07-5 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to 1,7-Dichloroheptan-4-one (CAS: 40624-07-5): Synthesis, Reactivity, and Applications

This technical guide provides a comprehensive overview of 1,7-dichloroheptan-4-one, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. This document delves into the core chemical properties, synthesis methodologies, reactivity profile, and practical applications of this compound, with a focus on providing actionable insights and robust experimental protocols.

Introduction: A Bifunctional Building Block

This compound is a halogenated aliphatic ketone characterized by a seven-carbon chain with chlorine atoms at the terminal positions and a carbonyl group at the C-4 position.[1] This unique structural arrangement, featuring two reactive primary alkyl chloride moieties and a central ketone, makes it a valuable intermediate for the synthesis of a diverse array of more complex molecules, particularly heterocyclic compounds and pharmaceutical precursors.[2][3] Its utility stems from the ability to undergo selective reactions at either the electrophilic carbon centers of the C-Cl bonds or the carbonyl group, allowing for the strategic construction of intricate molecular architectures.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 40624-07-5 | [2] |

| Molecular Formula | C₇H₁₂Cl₂O | [2] |

| Molecular Weight | 183.07 g/mol | [2] |

| Appearance | Colorless to pale yellow or beige to brown liquid/oil | [1][4] |

| Boiling Point | 264.8 °C at 760 mmHg | [5] |

| Density | 1.116 g/cm³ | [4] |

| Flash Point | 109.5 °C | [5] |

| Solubility | Slightly soluble in chloroform and methanol; slightly soluble in water. | [1][4] |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.

-

¹H NMR (300 MHz, CDCl₃): δ 3.55 (t, J=6.3 Hz, 4H), 2.61 (t, J=7.0 Hz, 4H), 2.02 (m, 4H).

-

¹³C NMR (75 MHz, [D₄] MeOH): δ 210.7, 45.2, 40.3, 27.6.

-

High-Resolution Mass Spectrometry (HRMS) (APCI; MeOH): m/z [M+H]⁺ Calculated for C₇H₁₃Cl₂O⁺: 183.0337, Found: 183.0337.

-

Infrared (IR) Spectroscopy: As a saturated aliphatic ketone, this compound is expected to exhibit a strong, characteristic carbonyl (C=O) stretching absorption in the range of 1715 cm⁻¹.[6][7] Other significant peaks would include C-H stretching vibrations from the methylene groups around 2850-2960 cm⁻¹ and C-Cl stretching absorptions, typically found in the 600-800 cm⁻¹ region.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis from Dicyclopropyl Ketone: An Acid-Catalyzed Ring-Opening Approach

A common and efficient laboratory-scale synthesis involves the acid-catalyzed double ring-opening of dicyclopropyl ketone with hydrochloric acid.

The reaction is believed to proceed through a protonation of the carbonyl oxygen, which enhances the electrophilicity of the cyclopropyl rings. A subsequent nucleophilic attack by a chloride ion on one of the cyclopropyl carbons leads to ring opening. This process is repeated for the second cyclopropyl ring to yield the final product.

Caption: Proposed mechanism for the synthesis of this compound.

Materials:

-

Dicyclopropyl ketone

-

Hydrogen chloride (gas)

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

Dissolve dicyclopropyl ketone in the chosen anhydrous solvent in a flask equipped with a gas inlet tube and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Bubble hydrogen chloride gas through the solution for a specified period while maintaining the low temperature.

-

After the addition of HCl, allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, remove the solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation if necessary.

Synthesis via Chlorination of Heptan-4-one

An alternative approach involves the direct chlorination of heptan-4-one. This method is often employed in industrial settings.

Caption: General scheme for the synthesis via chlorination.

Materials:

-

Heptan-4-one

-

A suitable chlorinating agent (e.g., sulfuryl chloride, chlorine gas)

-

An appropriate solvent

-

Radical initiator (if required)

Procedure:

-

Charge a reactor with heptan-4-one and the solvent.

-

Under controlled temperature conditions (typically low temperatures to minimize side reactions), add the chlorinating agent portion-wise.[1]

-

If necessary, a radical initiator can be used to facilitate the reaction.

-

The reaction is monitored until the desired degree of chlorination is achieved.

-

Work-up typically involves neutralizing any acidic byproducts and purifying the product by distillation.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile synthon. The two primary alkyl chlorides are susceptible to nucleophilic substitution, while the ketone can undergo a range of carbonyl chemistry reactions.

Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of nitrogen-containing heterocycles. For instance, it can be used to construct piperidine rings, a common scaffold in many pharmaceuticals.

In a reaction with a primary amine, this compound can undergo a double intramolecular nucleophilic substitution to form a piperidin-4-one derivative.

Caption: Synthesis of an N-substituted piperidin-4-one.

Role in the Synthesis of Bioactive Molecules

Safety and Handling

This compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[4] It is essential to handle this chemical with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

First Aid:

-

If swallowed: Get medical help. Rinse mouth.[4]

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[4][8]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the construction of heterocyclic systems relevant to the pharmaceutical industry. Its bifunctional nature allows for a range of chemical transformations, making it a powerful tool in the hands of a synthetic chemist. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its safe and effective application in research and development.

References

-

1,7-Dichloro-heptan-4-one | C7H12Cl2O | CID 246749 - PubChem. Retrieved from [Link]

-

1,7-Dichloro-4-heptanone | CAS#:40624-07-5 | Chemsrc. (2025-08-20). Retrieved from [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. Retrieved from [Link]

-

Reactions of cyclopropylcarbinol in dilute hydrochloric acid | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]

-

Synthesis and activity of 1,4-dihydropyridine analogues of histamine H2-receptor antagonists - PubMed. Retrieved from [Link]

-

Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - PMC - NIH. Retrieved from [Link]

-

This compound - LookChem. Retrieved from [Link]

-

1,7-dichloro-heptan-4-one (C7H12Cl2O) - PubChemLite. Retrieved from [Link]

-

(PDF) Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - ResearchGate. (2025-10-16). Retrieved from [Link]

-

Ketone infrared spectra - Chemistry. Retrieved from [Link]

-

Potential Histamine H2-receptor Antagonists. Synthesis, Conformational Studies and Activity of Novel 3-oxo-1,2,5-thiadiazole 1,1-dioxide Derivatives - PubMed. Retrieved from [Link]

-

1,7-dichloro-4-heptanone - 40624-07-5, C7H12Cl2O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). Retrieved from [Link]

-

Surprises (?) in the addition of HCl to a carbonyl group. - Henry Rzepa's Blog - Ch.imperial. (2012-05-24). Retrieved from [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2024-09-30). Retrieved from [Link]

-

Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC - NIH. Retrieved from [Link]

-

Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones | ChemRxiv. Retrieved from [Link]

-

Addition of HCl to an Alkene - Mechanism - YouTube. (2013-02-21). Retrieved from [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2025-02-24). Retrieved from [Link]

-

Synthesis of novel histamine H4 receptor antagonists - PubMed. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1,7-Dichloro-heptan-4-one | C7H12Cl2O | CID 246749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 1,7-Dichloro-4-heptanone | CAS#:40624-07-5 | Chemsrc [chemsrc.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of 1,7-Dichloroheptan-4-one

This guide provides a comprehensive overview of the core physical properties of 1,7-dichloroheptan-4-one (CAS No. 40624-07-5), a versatile research chemical and synthetic intermediate.[1][2] The information herein is curated for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's characteristics for its effective application in complex organic synthesis.

Introduction: A Profile of a Versatile Ketone

This compound is a chlorinated aliphatic ketone that serves as a critical building block in the synthesis of more complex molecules, including pharmaceutical precursors and specialty polymers.[3][4] Its molecular structure is distinguished by a seven-carbon chain with a central ketone functional group at the fourth position and chlorine atoms at the terminal first and seventh positions.[3][4] This unique arrangement of reactive sites—the carbonyl group and two primary alkyl chlorides—imparts a high degree of synthetic versatility, allowing for a multitude of chemical transformations.[2]

The compound is not known to occur naturally and is produced through laboratory or industrial chemical synthesis.[3][4] A common synthetic route involves the chlorination of heptan-4-one derivatives or the treatment of dicyclopropyl ketone with hydrogen chloride gas.[4][5] Due to its reactive nature, it is primarily utilized as an intermediate in research and development settings.[2][6]

Molecular and Structural Properties

A fundamental understanding of a molecule's structure is paramount to predicting its behavior in chemical reactions and its physical characteristics.

The structural formula provides a clear visualization of the atomic arrangement and functional groups.

Caption: Molecular structure of this compound.

This table summarizes the fundamental molecular properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 40624-07-5 | [3][4] |

| Molecular Formula | C₇H₁₂Cl₂O | [3][4] |

| Molecular Weight | 183.07 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| Synonyms | 1,7-Dichloro-4-heptanone, 4-Heptanone, 1,7-dichloro- | [4][7] |

| InChIKey | SCKUIKDAPAUGBE-UHFFFAOYSA-N | [7][8] |

Physicochemical Properties

The physical state and behavior of a compound under various conditions are critical for its handling, storage, and application in experimental setups.

The following table provides a consolidated view of the key physicochemical data for this compound.

| Property | Value | Conditions | Source(s) |

| Physical State | Colorless to pale yellow, or black liquid; beige to brown oil. | Room Temperature | [3][4][8] |

| Odor | Sharp, pungent, or mild characteristic odor. | - | [3][4] |

| Density | 1.116 g/cm³ | Predicted | [1][9] |

| Boiling Point | 264.8 °C | 760 mmHg | [1][4][9] |

| 106-110 °C | 4 Torr | [8] | |

| Melting Point | Not available | - | [10] |

| Flash Point | 109.5 °C | - | [1][4][9] |

| Vapor Pressure | 0.00953 mmHg | 25 °C | [1][11] |

| Refractive Index | 1.451 | Predicted | [1][4] |

This compound exhibits limited solubility in water but is miscible with several common organic solvents.[3] It is slightly soluble in chloroform and methanol.[1][8] This solubility pattern is consistent with its structure, which contains a polar ketone group but is dominated by a nonpolar hydrocarbon backbone and halogen substituents.

For stability, this compound should be stored in a refrigerator under an inert atmosphere.[1][8] It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][7][8] Standard laboratory safety protocols, including the use of personal protective equipment, are essential when handling this compound.

Spectral and Analytical Data

Spectroscopic data is indispensable for the structural confirmation and purity assessment of chemical compounds.

-

¹H NMR (300 MHz, CDCl₃): δ (ppm) 2.02 (m, 4H), 2.61 (t, 4H, J=7.0 Hz), 3.55 (t, 4H, J=6.3 Hz).[5][9]

-

¹³C NMR (75 MHz, [D₄] MeOH): δ (ppm) 27.6, 40.3, 45.2, 210.7.[5]

The proton NMR spectrum aligns with the symmetrical nature of the molecule. The triplet at 3.55 ppm corresponds to the protons on the carbons adjacent to the chlorine atoms (C1 and C7). The triplet at 2.61 ppm is assigned to the protons on the carbons adjacent to the carbonyl group (C3 and C5), and the multiplet at 2.02 ppm represents the protons on the central carbons (C2 and C6).

-

High-Resolution Mass Spectrometry (HRMS): m/z (%) 183 (100).[5] The calculated value for [M+H]⁺ (C₇H₁₃Cl₂O⁺) is 183.0337, with a measured value of 183.0337, confirming the molecular formula.[5]

Experimental Protocols for Property Determination

The trustworthiness of physical property data relies on robust and reproducible experimental methods. The following outlines standard protocols for determining key properties of a liquid chemical like this compound.

Caption: General workflow for experimental determination of physical properties.

-

Boiling Point Determination (at Reduced Pressure):

-

Rationale: Given the high atmospheric boiling point (264.8 °C), which risks thermal decomposition, determination under reduced pressure (e.g., 4 Torr) is preferable.[8]

-

Protocol:

-

Place a sample of this compound in a distillation flask with boiling chips.

-

Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum pump and a manometer.

-

Gradually reduce the pressure to the target value (e.g., 4 Torr).

-

Heat the flask gently using a heating mantle.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

-

-

Density Measurement (using a Pycnometer):

-

Rationale: A pycnometer provides a highly accurate method for determining the density of a liquid by precisely measuring a fixed volume.

-

Protocol:

-

Clean and dry a pycnometer of known volume and record its mass (m₁).

-

Fill the pycnometer with distilled water at a known temperature (e.g., 20 °C) and record the mass (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature and record the mass (m₃).

-

Calculate the density (ρ) using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water.

-

-

-

Solubility Assessment:

-

Rationale: To establish a practical solubility profile for use in reactions and purifications.

-

Protocol:

-

To a series of test tubes, add a small, measured amount of this compound (e.g., 10 mg).

-

Add a measured volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, acetone, dichloromethane).

-

Agitate the mixture vigorously for a set period.

-

Visually inspect for the presence of undissolved solute.

-

Classify as miscible, soluble, slightly soluble, or insoluble based on the observation.[3]

-

-

Conclusion

The physical properties of this compound define its profile as a high-boiling, moderately dense liquid with specific solubility characteristics. This data, supported by spectroscopic evidence and robust experimental protocols, provides the foundational knowledge required for its safe handling, effective application in synthetic chemistry, and the development of new materials and pharmaceutical agents. Its bifunctional nature continues to make it a compound of significant interest to the research community.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (2025, August 20). 1,7-Dichloro-4-heptanone | CAS#:40624-07-5. Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 40624-07-5. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 1,7-dichloro-4-heptanone - 40624-07-5. Retrieved from [Link]

-

PubChem. (n.d.). 1,7-Dichloro-heptan-4-one | C7H12Cl2O | CID 246749. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1,7-DICHLORO-HEPTAN-4-ONE. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,7-dichloro-heptan-4-one (C7H12Cl2O). Retrieved from [Link]

-

Angene. (n.d.). This compound: Properties, Synthesis, and Applications as a Versatile Research Chemical. Retrieved from [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | 40624-07-5 [chemicalbook.com]

- 6. 40624-07-5 this compound AKSci J54399 [aksci.com]

- 7. 1,7-Dichloro-heptan-4-one | C7H12Cl2O | CID 246749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. This compound, CAS No. 40624-07-5 - iChemical [ichemical.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. chembk.com [chembk.com]

An In-depth Technical Guide to the Solubility of 1,7-dichloroheptan-4-one in Organic Solvents

Introduction

1,7-dichloroheptan-4-one is a bifunctional organic compound featuring a central ketone group and two terminal chloroalkyl chains. This unique structure makes it a valuable intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents and specialty polymers.[1] The successful application of this compound in these fields is critically dependent on a thorough understanding of its solubility characteristics in a diverse range of organic solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and explaining its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Cl₂O | [1][2] |

| Molecular Weight | 183.08 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid/oil | [1] |

| Density | ~1.1 g/cm³ | [2][4] |

| Boiling Point | 264.8 ± 25.0 °C at 760 mmHg | [2] |

| Flash Point | 109.5 ± 23.7 °C | [2] |

| Polar Surface Area | 17.1 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.59 | [5] |

The presence of a polar carbonyl (ketone) group and two relatively nonpolar chloroalkyl chains gives this compound a dichotomous character. The ketone group can participate in dipole-dipole interactions, while the larger alkyl portions contribute to van der Waals forces. The terminal chlorine atoms add to the molecule's overall polarity and electrophilicity.

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility.[6] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Molecular Structure and Polarity of this compound

This compound possesses a moderate overall polarity. The central ketone group (C=O) is polar, with the oxygen atom being more electronegative than the carbon atom, creating a dipole moment. However, the molecule also has a significant nonpolar character due to the seven-carbon aliphatic backbone. The two terminal chlorine atoms, being electronegative, introduce additional polar C-Cl bonds, but their symmetrical placement at the ends of the long chain can somewhat mitigate their contribution to the overall molecular dipole moment.

Interaction with Different Solvent Classes

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors and acceptors. This compound can act as a hydrogen bond acceptor via the lone pairs on its carbonyl oxygen.[7] However, it lacks a hydrogen bond donor. Its solubility in water is limited due to the large, nonpolar hydrocarbon portion of the molecule which would disrupt the strong hydrogen bonding network of water.[1][8] In smaller alcohols like ethanol and methanol, the alkyl groups of the solvent can interact more favorably with the alkyl chains of the solute, leading to better solubility.

-

Polar Aprotic Solvents (e.g., acetone, dichloromethane, ethyl acetate, acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds. They are incapable of hydrogen bond donation. Solvents like acetone and dichloromethane are expected to be excellent solvents for this compound.[1] The dipole-dipole interactions between the ketone group of the solute and the polar functionalities of the solvent, coupled with favorable van der Waals interactions between the alkyl portions, promote dissolution.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. While this compound has polar features, its significant nonpolar backbone should allow for a degree of solubility in nonpolar solvents. The energy required to break the solute-solute dipole-dipole interactions can be compensated by the solute-solvent van der Waals interactions.

Qualitative Solubility Data

Based on available literature and chemical database information, the following table summarizes the qualitative solubility of this compound in various organic solvents.

| Solvent | Solvent Type | Expected Solubility | Reference(s) |

| Water | Polar Protic | Slightly Soluble/Limited | [1] |

| Ethanol | Polar Protic | Miscible | [1] |

| Methanol | Polar Protic | Slightly Soluble | [5][9] |

| Acetone | Polar Aprotic | Miscible | [1] |

| Dichloromethane | Polar Aprotic | Miscible | [1] |

| Chloroform | Polar Aprotic | Slightly Soluble | [5][9] |

| Diethyl Ether | Nonpolar | Soluble | |

| Hexane | Nonpolar | Likely Soluble | |

| Toluene | Nonpolar | Likely Soluble | |

| Acetonitrile | Polar Aprotic | Likely Soluble | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Detailed Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial. The presence of undissolved solute is crucial to ensure saturation.

-

Place the vial in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for a short period to allow the excess solute to settle.

-

To ensure complete removal of undissolved material, centrifuge the vial at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent any particulate matter from affecting the subsequent analysis.

-

-

Quantification of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered saturated solution using a suitable and validated analytical method. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector are common choices.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL), grams per 100 mL (g/100mL), or moles per liter (mol/L).

-

Applications in Drug Development and Organic Synthesis

A comprehensive understanding of the solubility of this compound is paramount for its effective use in various applications:

-

Reaction Solvent Selection: The choice of solvent is critical for controlling reaction kinetics, yield, and purity. Knowing the solubility of this compound allows for the selection of an appropriate solvent that ensures all reactants are in the same phase.

-

Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization protocols for the purification of this compound or its derivatives. By identifying a solvent in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature, efficient purification can be achieved.

-

Formulation Development: In the context of drug development, if a derivative of this compound is an active pharmaceutical ingredient (API), its solubility in various pharmaceutically acceptable solvents will dictate the potential formulation strategies (e.g., for oral solutions, injectables).

Conclusion

This compound exhibits a versatile solubility profile, being generally soluble in a wide array of common organic solvents. This behavior is a direct consequence of its molecular structure, which combines a polar ketone functionality with a substantial nonpolar hydrocarbon framework. While qualitative data provides a useful starting point, quantitative determination of its solubility through established methods like the shake-flask technique is crucial for optimizing its use in research, chemical synthesis, and drug development. The principles and protocols outlined in this guide provide a robust framework for scientists and researchers to effectively work with this important chemical intermediate.

References

-

Chemsrc. (2025, August 20). 1,7-Dichloro-4-heptanone | CAS#:40624-07-5. Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved January 11, 2026, from [Link]

-

eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved January 11, 2026, from [Link]

-

LookChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). 1,7-dichloro-4-heptanone. Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2021, May 22). 1.4: Physical Properties of Aldehydes and Ketones. Retrieved January 11, 2026, from [Link]

-

iChemical. (n.d.). This compound, CAS No. 40624-07-5. Retrieved January 11, 2026, from [Link]

- Saybolt, A. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 11, 2026, from a PDF hosted on a university website.

-

Doc Brown's Chemistry. (n.d.). physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes. Retrieved January 11, 2026, from [Link]

- University of Toronto Scarborough. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 11, 2026, from a PDF hosted on the university's website.

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved January 11, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 11, 2026, from [Link]

-

Chad's Prep. (2021, April 20). 21.3 Alpha Halogenation | Organic Chemistry [Video]. YouTube. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Ketone halogenation. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 1,7-Dichloro-heptan-4-one. Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved January 11, 2026, from [Link]

-

Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved January 11, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved January 11, 2026, from [Link]

-

Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved January 11, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 1,7-Dichloro-4-heptanone | CAS#:40624-07-5 | Chemsrc [chemsrc.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound, CAS No. 40624-07-5 - iChemical [ichemical.com]

- 5. This compound|lookchem [lookchem.com]

- 6. chem.ws [chem.ws]

- 7. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 1,7-Dichloroheptan-4-one from Dicyclopropyl Ketone

Introduction

1,7-Dichloroheptan-4-one is a valuable chemical intermediate, recognized for its role as a building block in the synthesis of various organic compounds.[1] Its bifunctional nature, featuring a central ketone and two terminal chloroalkanes, allows for a diverse range of subsequent chemical transformations. This guide provides an in-depth exploration of a specific synthetic route to this compound, commencing from dicyclopropyl ketone. This particular transformation, an acid-catalyzed double ring-opening, presents a unique approach to this dichloroalkane.

While the more conventional synthesis of dicyclopropyl ketone often proceeds via the cyclization of this compound, the reverse reaction is a mechanistically significant process that warrants detailed examination.[2] This document will elucidate the underlying chemical principles, provide a comprehensive experimental protocol, and address the practical considerations for researchers, scientists, and professionals in drug development and organic synthesis.

Reaction Mechanism: An Acid-Catalyzed Cascade

The conversion of dicyclopropyl ketone to this compound is predicated on the inherent strain of the cyclopropyl rings, which renders them susceptible to cleavage under acidic conditions. The reaction with concentrated hydrochloric acid proceeds through a protonation-initiated nucleophilic attack cascade.

The reaction is initiated by the protonation of the carbonyl oxygen of dicyclopropyl ketone. This initial step significantly enhances the electrophilicity of the carbonyl carbon and, through resonance, withdraws electron density from the adjacent cyclopropyl rings, thereby activating them for nucleophilic attack.

The chloride ion (Cl-), acting as a nucleophile, then attacks one of the cyclopropyl rings. This results in the opening of the first ring and the formation of a carbocation intermediate. This carbocation is subsequently quenched by another chloride ion, leading to the formation of a monochlorinated intermediate.

This process then repeats for the second cyclopropyl ring. The carbonyl group, still protonated or in equilibrium with its protonated form, facilitates the opening of the remaining cyclopropyl ring by a chloride ion. The resulting carbocation is again quenched by a chloride ion, yielding the final product, this compound.

Figure 1. Proposed mechanistic pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is a synthesis of methodologies described in the literature, designed to be a self-validating and reproducible procedure.[3][4]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| Dicyclopropyl ketone | 110.15 | 11.0 g (0.1 mol) | Ensure high purity |

| Concentrated Hydrochloric Acid | 36.46 | 50 mL | Corrosive, handle in fume hood |

| Dichloromethane | 84.93 | 100 mL | For extraction |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | For drying |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | For neutralization |

Equipment:

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 50 mL of concentrated hydrochloric acid. Begin stirring the acid.

-

Addition of Starting Material: Dissolve 11.0 g (0.1 mol) of dicyclopropyl ketone in 20 mL of dichloromethane. Transfer this solution to the dropping funnel.

-

Reaction Execution: Heat the hydrochloric acid to a gentle reflux. Once reflux is established, add the dicyclopropyl ketone solution dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with two 40 mL portions of dichloromethane.

-

Combine all organic layers.

-

-

Neutralization and Drying:

-

Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

-

Figure 2. A step-by-step experimental workflow for the synthesis.

Challenges and Troubleshooting

-

Incomplete Reaction: If monitoring indicates the presence of starting material or monochlorinated intermediates after the specified reaction time, the reflux period can be extended. Ensuring the quality and concentration of the hydrochloric acid is also crucial.

-

Side Reactions: The highly acidic conditions and elevated temperatures can potentially lead to side reactions such as polymerization or degradation of the product. Careful control of the reaction temperature and dropwise addition of the starting material can mitigate these issues.

-

Purification Difficulties: The final product, this compound, has a relatively high boiling point. Efficient vacuum distillation is necessary for obtaining a pure product. Ensure the vacuum system is operating effectively to avoid decomposition at high temperatures.

Conclusion

The synthesis of this compound from dicyclopropyl ketone via acid-catalyzed double ring-opening is a mechanistically insightful and practical transformation. This guide has provided a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and key practical considerations. By understanding the underlying principles and adhering to the outlined procedure, researchers can effectively utilize this method to access this important chemical intermediate for a variety of synthetic applications.

References

-

Organic Syntheses Procedure: dicyclopropyl ketone. Available at: [Link]

- CN105732352A - Modified synthetic method of dicyclopropyl ketone - Google Patents.

- US2979529A - Production of dicyclopropyl ketones and 1, 7-dihalo-4-heptanones - Google Patents.

- CN115724728A - Synthesis process of 1, 7-dichloro-4-heptanone - Google Patents.

- CN115724728B - Synthesis process of 1, 7-dichloro-4-heptanone - Google Patents.

-

Ketone, cyclopropyl methyl - Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Dicyclopropyl ketone synthesis - chemicalbook [chemicalbook.com]

- 3. CN115724728A - Synthesis process of 1, 7-dichloro-4-heptanone - Google Patents [patents.google.com]

- 4. CN115724728B - Synthesis process of 1, 7-dichloro-4-heptanone - Google Patents [patents.google.com]

chlorination of heptan-4-one to yield 1,7-dichloroheptan-4-one

Technical Guide: Synthesis of 1,7-Dichloroheptan-4-one

A Senior Application Scientist's Field-Proven Approach to a Versatile Chemical Intermediate

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of this compound, a valuable bifunctional molecule for advanced organic synthesis, particularly in pharmaceutical and specialty chemical development.[1][2][3] While the direct terminal chlorination of heptan-4-one presents significant regioselectivity challenges, this paper details a robust and validated synthetic route starting from dicyclopropyl ketone. We will explore the mechanistic underpinnings of this strategy, provide a detailed experimental protocol, discuss critical safety considerations, and present characterization data. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically-grounded methodology for the preparation of this key intermediate.

Introduction: The Challenge and Opportunity of this compound

This compound (CAS No. 40624-07-5) is a colorless to pale yellow liquid whose molecular architecture is of significant interest to synthetic chemists.[1][2] Its structure features a seven-carbon backbone with a central ketone at the C4 position and reactive chlorine atoms at the terminal C1 and C7 positions.[1][2] This unique arrangement of functional groups—a nucleophilic carbonyl center and two electrophilic alkyl chloride ends—makes it a highly versatile building block for constructing complex molecules, including heterocyclic compounds and pharmaceutical precursors.[1][3][4]

The primary synthetic challenge lies in the selective introduction of chlorine atoms at the terminal positions of a heptanone chain. Standard halogenation methods for ketones, such as acid- or base-catalyzed α-halogenation, predictably functionalize the carbons adjacent to the carbonyl group (the α-positions).[5][6][7] In the case of heptan-4-one, this would lead to chlorination at the C3 and C5 positions, yielding an entirely different product.[8] Free radical chlorination of the parent alkane (heptane) is notoriously unselective, producing a complex mixture of monochlorinated and polychlorinated isomers that are difficult to separate.[9][10][11]

Therefore, a more elegant and controlled strategy is required. The most reliable and documented method circumvents these issues by employing a different starting material: dicyclopropyl ketone.[12][13] This approach leverages an acid-catalyzed double ring-opening reaction to precisely install the chlorine atoms at the desired terminal positions, yielding the target molecule with high purity and yield.

Mechanistic Rationale: Why Dicyclopropyl Ketone is the Superior Precursor

The choice to begin with dicyclopropyl ketone is a deliberate one, grounded in the principles of reaction mechanism and selectivity. The high ring strain of the cyclopropyl groups makes them susceptible to cleavage under acidic conditions. This reactivity provides a synthetic pathway that is not accessible through direct manipulation of the linear heptan-4-one skeleton.

The proposed mechanism proceeds as follows:

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of dicyclopropyl ketone by a strong acid, such as gaseous hydrogen chloride (HCl). This activation step enhances the electrophilicity of the carbonyl carbon.

-

First Ring Opening: A chloride ion (Cl⁻) attacks one of the cyclopropyl rings in an Sₙ2-like fashion. The strain of the three-membered ring is released, leading to the formation of a γ-chloro ketone intermediate.

-

Second Ring Opening: The process is repeated on the second cyclopropyl ring. The carbonyl is protonated again, and another chloride ion attacks the remaining cyclopropyl group, opening it to form the final this compound product.

This stepwise, acid-catalyzed ring-opening mechanism ensures that the chlorine atoms are installed exclusively at the terminal carbons of the resulting seven-carbon chain, thus overcoming the regioselectivity problems inherent in other chlorination strategies.

Diagram 1: Proposed Synthetic Pathway

Caption: Critical safety workflow for handling hazardous chlorinating agents.

Product Characterization

Confirming the identity and purity of the synthesized this compound is essential. The following data, consistent with literature reports, should be obtained. [12]

| Analytical Technique | Expected Data |

|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) 3.55 (t, 4H, J=6.3 Hz), 2.61 (t, 4H, J=7.0 Hz), 2.02 (m, 4H) |

| ¹³C NMR (75 MHz, [D₄] MeOH) | δ (ppm) 210.7, 45.2, 40.3, 27.6 |

| HRMS (APCI; MeOH) | m/z (%) 183 (100); Calculated for [M+H]⁺ C₇H₁₃Cl₂O⁺: 183.0337, Found: 183.0337 |

| Molecular Formula | C₇H₁₂Cl₂O |

| Molecular Weight | 183.08 g/mol |

Table 1: Spectroscopic and Physical Data for this compound. [12] The ¹H NMR spectrum is particularly informative. The triplet at 3.55 ppm corresponds to the four protons on the carbons bearing the chlorine atoms (C1 and C7). The triplet at 2.61 ppm corresponds to the four protons α to the carbonyl (C3 and C5), and the multiplet at 2.02 ppm represents the four protons at the C2 and C6 positions. This pattern confirms the symmetrical dichlorination at the terminal positions.

Field Insights and Applications

The described synthesis provides reliable access to a powerful synthetic intermediate. The true value of this compound lies in its bifunctionality. The two terminal alkyl chloride groups are excellent electrophilic handles for Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, alkoxides), allowing for the construction of larger, more complex structures. [4]This makes it an ideal starting material for:

-

Heterocyclic Chemistry: It can be used in cyclization reactions to form various seven-membered rings or other complex heterocyclic systems.

-

Pharmaceutical Scaffolding: The dichloro- C7 backbone can serve as a flexible linker or foundational scaffold in the design of new drug candidates. [1][3]* Polymer and Materials Science: The terminal reactive sites allow it to be incorporated as a monomer or cross-linking agent in the synthesis of specialty polymers and flame retardants. [2] By choosing the dicyclopropyl ketone route, a researcher avoids the significant purification challenges and low yields associated with non-selective free-radical pathways, thereby increasing overall process efficiency and trustworthiness in a drug development or discovery setting.

Conclusion

The synthesis of this compound via the acid-catalyzed ring-opening of dicyclopropyl ketone represents a superior and highly selective method for obtaining this valuable chemical intermediate. This guide has outlined the mechanistic basis for this strategic choice, provided a detailed and field-validated experimental protocol, emphasized the critical importance of safety, and presented the necessary characterization data. For scientists engaged in pharmaceutical research and advanced organic synthesis, this methodology offers a robust and reliable pathway to a versatile molecular building block, enabling the efficient construction of novel and complex chemical entities.

References

- Selective monochlorination of ketones and aromatic alcohols.

- α-Halo ketone. Wikipedia.

- Haloketone. chemeurope.com.

- This compound 40624-07-5. Guidechem.

- This compound | 40624-07-5. ChemicalBook.

- 17.3: Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.

- This compound 40624-07-5 wiki. Guidechem.

- Chlorin

- SAFETY OF CHLORIN

- This compound: Properties, Synthesis, and Applications as a Vers

- Safe handling of chlorine. ACS Chemical Health & Safety.

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH.

- This compound. LookChem.

- safety guidelines for chlorine. Environment Surveillance Centre & Emergency Response Centre, Bhopal.

- Top 10 Chlorine Safety Tips.

- mechanism of alpha-halogen

- 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.

- Video: Acid-Catalyzed α-Halogen

- It is possible to make radical Chlorination on the α-position of ketones? Chemistry Stack Exchange.

- Experiment Free Radical Chlorination of Heptanee. Science Learning Center.

- What happens when you add 10 drops of heptane with chlorine solution? Quora.

- 4-Heptanone, 3-chloro-. PubChem - NIH.

- Selectivity in Free Radical Reactions: Bromination vs.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones [jove.com]

- 8. 4-Heptanone, 3-chloro- | C7H13ClO | CID 108544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 10. quora.com [quora.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. This compound | 40624-07-5 [chemicalbook.com]

- 13. This compound|lookchem [lookchem.com]

Introduction: The Strategic Importance of a Bifunctional Ketone

An In-depth Technical Guide to 1,7-Dichloroheptan-4-one as a Pharmaceutical Intermediate

In the landscape of pharmaceutical synthesis, the efficiency and elegance of constructing complex molecular architectures often hinge on the selection of versatile starting materials. This compound (CAS No: 40624-07-5) emerges as a pivotal intermediate, valued for its unique structural combination of a central ketone and two terminal, reactive chlorine atoms.[1] This bifunctional nature makes it an ideal precursor for a diverse range of heterocyclic compounds, which form the core of countless therapeutic agents.[2][3]

This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its application in pharmaceutical development. The focus is not merely on procedural steps but on the underlying chemical principles and strategic considerations that empower researchers to leverage this molecule's full potential.

Physicochemical and Spectroscopic Profile

This compound is typically a colorless to pale yellow liquid with a mild, characteristic odor.[2] Its miscibility with common organic solvents like ethanol, acetone, and dichloromethane, contrasted with its slight water solubility, dictates its use in a variety of reaction and purification conditions.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂Cl₂O | [2] |

| Molecular Weight | 183.07 g/mol | [5] |

| CAS Number | 40624-07-5 | [2] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Boiling Point | 264.8°C at 760 mmHg | [6][7] |

| Density | 1.116 g/cm³ | [6][8] |

| Flash Point | 109.5°C | [6][8] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6][8] |

| Refractive Index | 1.451 | [8][9] |

Synthesis Pathway: Acid-Catalyzed Ring Opening

While several synthetic routes exist, including the direct chlorination of heptan-4-one derivatives, a highly efficient and well-documented method involves the acid-catalyzed ring-opening of dicyclopropyl ketone.[2][4] This approach leverages the inherent ring strain of the cyclopropyl groups, which readily undergo cleavage in the presence of a strong acid like hydrogen chloride (HCl).

The causality behind this choice is rooted in thermodynamics. The relief of ring strain provides a strong driving force for the reaction, allowing for high conversion under relatively mild conditions. The symmetrical nature of the starting material ensures the formation of the desired 1,7-disubstituted product.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from Dicyclopropyl Ketone

This protocol is adapted from a general procedure for the synthesis of this compound.[10]

-

Reagent Preparation : Charge a reaction vessel suitable for gas dispersion with dicyclopropyl ketone (e.g., 15.00 g, 136.16 mmol).

-

Initial Acidification : Pass a 10-fold molar excess of dry HCl gas into the stirred ketone for approximately 30 minutes. The reaction is exothermic; temperature control may be necessary for large-scale preparations.

-

Reaction Incubation : Stir the resulting mixture vigorously at room temperature for 3 hours. The rationale for this hold time is to allow the complete ring opening of both cyclopropyl groups.

-

Secondary Acidification : To ensure the reaction goes to completion, pass HCl gas through the mixture again for another 30 minutes.

-

Product Isolation : Upon completion, a brown, oily crude product is obtained. For this specific synthesis, the yield is reported to be quantitative (100%), and the product is often of sufficient purity to be used in subsequent steps without further purification.[10]

Structural Verification and Quality Control

The identity and purity of synthesized this compound are critical for its successful use as a pharmaceutical intermediate. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for this validation.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Interpretation | Source |

| ¹H NMR | δ (ppm) 2.02 (m, 4H), 2.61 (t, 4H, J=7.0 Hz), 3.55 (t, 4H, J=6.3 Hz) | The multiplet at 2.02 ppm corresponds to the two -CH₂- groups at C2 and C6. The triplet at 2.61 ppm represents the -CH₂- groups adjacent to the ketone (C3 and C5). The triplet at 3.55 ppm is characteristic of the -CH₂- groups attached to the chlorine atoms (C1 and C7). | [10] |

| ¹³C NMR | δ (ppm) 27.6, 40.3, 45.2, 210.7 | The peak at 210.7 ppm is indicative of the ketone carbonyl carbon (C4). The peaks at 45.2 and 40.3 ppm correspond to the carbons bearing chlorine (C1/C7) and adjacent to the carbonyl (C3/C5) respectively. The peak at 27.6 ppm represents the remaining methylene carbons (C2/C6). | [10] |

| HRMS | m/z [M+H]⁺: Calculated 183.0337, Measured 183.0337 | Confirms the molecular formula C₇H₁₃Cl₂O⁺ and provides an exact mass, validating the elemental composition. | [10] |

Application in Pharmaceutical Synthesis: A Gateway to Heterocycles

The true value of this compound lies in its ability to act as a linchpin in the construction of complex molecules.[1][3] The two terminal chlorine atoms are excellent leaving groups, making them susceptible to attack by a wide range of nucleophiles. This allows for the facile construction of seven-membered rings or, more commonly, six-membered heterocyclic rings via double nucleophilic substitution.

Caption: Role of this compound in heterocycle synthesis.

This reactivity profile makes it a key building block for synthesizing substituted piperidones, which are prevalent scaffolds in medicinal chemistry, appearing in drugs ranging from antipsychotics to analgesics.

Exemplary Protocol: Synthesis of 1-Benzyl-4-piperidone

This hypothetical protocol illustrates the practical application of this compound.

-

Reaction Setup : To a solution of this compound (1 equiv.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF), add a weak base such as potassium carbonate (K₂CO₃, 2.5 equiv.). The base is crucial to neutralize the HCl generated during the substitution reaction, driving the equilibrium towards the product.

-

Nucleophile Addition : Add benzylamine (1.1 equiv.) dropwise to the stirred suspension at room temperature.

-

Thermal Promotion : Heat the reaction mixture to reflux (e.g., 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The elevated temperature provides the necessary activation energy for the intramolecular cyclization step.

-

Work-up : After completion, cool the mixture, filter off the inorganic salts, and concentrate the solvent under reduced pressure.

-

Extraction : Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts and water-soluble impurities.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the pure 1-benzyl-4-piperidone.

Safety, Handling, and Storage

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.[4]

-

Hazards : It is harmful if swallowed (H302).[6][11] It may also cause skin and eye irritation.[4][12]

-

Handling : Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][11] Avoid inhalation of vapors and contact with skin and eyes.[4]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[4]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[6][11]

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. 1,7-Dichloro-heptan-4-one | C7H12Cl2O | CID 246749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. 1,7-Dichloro-4-heptanone | CAS#:40624-07-5 | Chemsrc [chemsrc.com]

- 8. This compound|lookchem [lookchem.com]

- 9. 40624-07-5 this compound AKSci J54399 [aksci.com]

- 10. This compound | 40624-07-5 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Reactivity of Terminal Chlorine Atoms in 1,7-Dichloroheptan-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dichloroheptan-4-one is a bifunctional molecule featuring a central ketone and two terminal primary alkyl chlorides. This unique structure makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds.[1][2] This in-depth technical guide provides a comprehensive analysis of the reactivity of the terminal chlorine atoms in this compound. We will explore the underlying electronic and steric factors governing its reactions, delve into specific nucleophilic substitution and cyclization pathways, and provide experimentally grounded protocols for key transformations.

Introduction: The Structural and Reactive Landscape of this compound

This compound, with the molecular formula C7H12Cl2O, is a colorless to pale yellow liquid at room temperature.[1][3] Its structure consists of a seven-carbon chain with chlorine atoms at positions 1 and 7, and a ketone group at position 4.[1][3] This arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of various complex organic molecules, including pharmaceutical precursors.[1][2][4]

The primary reactive sites for nucleophilic attack are the terminal carbon atoms bonded to chlorine. These primary alkyl chlorides are susceptible to nucleophilic substitution reactions. The central ketone group, while not directly participating in substitution at the terminal positions, exerts a significant influence on the overall reactivity of the molecule through electronic effects.

Synthesis of this compound:

The compound is typically synthesized from dicyclopropyl ketone by reaction with hydrochloric acid. This method provides the product in high yield and can be used without further purification for subsequent steps.

The Influence of the Central Ketone Group on Reactivity

The presence of the carbonyl group at the C4 position is a key determinant of the reactivity of the terminal chlorine atoms. While separated by three methylene groups, the ketone's electron-withdrawing nature has a modest but notable impact.

Electronic Effects

The carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This inductive effect propagates along the carbon chain, leading to a slight increase in the partial positive charge on the terminal carbon atoms (C1 and C7). This enhanced electrophilicity at the terminal carbons makes them more susceptible to attack by nucleophiles compared to a simple long-chain dichloroalkane.[5][6]

Steric Considerations

The linear nature of the heptanone chain ensures that the terminal chlorine atoms are sterically unhindered, favoring bimolecular nucleophilic substitution (SN2) reactions.[7] The central ketone group does not impose any significant steric hindrance at the reaction centers.

Nucleophilic Substitution Reactions

The terminal chlorine atoms of this compound readily undergo nucleophilic substitution with a variety of nucleophiles. These reactions can be controlled to achieve either mono- or di-substitution, depending on the stoichiometry of the reactants and the reaction conditions.

Reactions with Amine Nucleophiles: Synthesis of Piperidine Derivatives

Primary and secondary amines are excellent nucleophiles for displacing the terminal chlorides of this compound. The initial reaction involves a standard SN2 mechanism.[3] When primary amines are used, the initial substitution product, a secondary amine, can undergo an intramolecular cyclization to form substituted piperidines. This transformation is a powerful method for the synthesis of nitrogen-containing heterocycles.[8][9]

Mechanism of Piperidine Formation:

-

Initial Nucleophilic Substitution: The primary amine attacks one of the terminal carbons, displacing a chloride ion to form a secondary amine intermediate.

-